molecular formula C25H32ClN5O2 B1678010 Nefazodone CAS No. 83366-66-9

Nefazodone

Cat. No.: B1678010
CAS No.: 83366-66-9
M. Wt: 470.0 g/mol
InChI Key: VRBKIVRKKCLPHA-UHFFFAOYSA-N
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Description

Nefazodone is a phenylpiperazine compound that was introduced for medical use in 1994. It is primarily used as an atypical antidepressant medication for the treatment of depression. This compound is known for its combined actions as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and a weak serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) .

Scientific Research Applications

Nefazodone has been extensively studied for its applications in various fields:

Mechanism of Action

Target of Action

Nefazodone primarily targets the serotonergic system . It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors . It also has a weak antagonistic effect on alpha(1)-adrenergic receptors .

Mode of Action

This compound inhibits pre-synaptic serotonin (5-HT) reuptake, similar to fluoxetine-type antidepressants . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling . This compound also antagonizes 5-HT2 receptors, which can lead to a decrease in overactive serotonin signaling .

Biochemical Pathways

The complex parallel biotransformation pathways of this compound are mediated mainly by human cytochrome P450-3A . Clearance of its metabolite, meta-chlorophenylpiperazine (mCPP), is mediated by P450-2D6 . This compound and two of its hydroxylated metabolites are potent 3A inhibitors, which can lead to pharmacokinetic drug interactions with 3A substrate drugs .

Pharmacokinetics

This compound is completely and rapidly absorbed after oral administration, with a peak plasma concentration observed within 2 hours of administration . It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20% . Steady-state plasma concentrations of this compound are attained within 4 to 5 days of the commencement of administration .

Result of Action

This compound’s action results in enhanced serotonin signaling and decreased overactive serotonin signaling, which can help alleviate symptoms of depression . This compound can induce endoplasmic reticulum (er) stress in hepatic cells, leading to increased expression of er stress markers .

Action Environment

Environmental factors such as the presence of other drugs can influence this compound’s action. It is metabolized by and inhibits cyp3a4 . Therefore, coadministration of this compound with other drugs cleared by CYP3A4 can lead to clinically significant interactions .

Future Directions

Nefazodone has shown potential benefit in panic disorder and generalized anxiety disorder in several open-label studies, but no controlled studies have been conducted . Further long-term and comparative studies will provide a more accurate assessment of the relative place of this compound in the management of major depression .

Biochemical Analysis

Biochemical Properties

Nefazodone inhibits the reuptake of norepinephrine and serotonin from the synaptic cleft, like many other antidepressants . Unlike other antidepressants, this compound is also a potent antagonist of 5-HT2 serotonergic receptors . In addition, this compound is a weak antagonist of alpha1-adrenergic receptors, but has little or no affinity for cholinergic, histaminergic, or dopaminergic receptors .

Cellular Effects

This compound has been found to be an effective antidepressant drug with minimal cardiovascular action and significantly fewer side effects than imipramine . It may be particularly useful in major depressive disorder patients who are intolerant of the anticholinergic or serotonergic side effects of other antidepressants, or who do not respond to treatment with other antidepressant agents .

Molecular Mechanism

Within the serotonergic system, this compound acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake . This compound also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects .

Temporal Effects in Laboratory Settings

Chronic this compound treatment induced a significant increase in tail-flick latency and a significant decrease in immobility time at total doses of 20 and 50 mg/kg per day . This difference was maximal by the fourth week of therapy and sustained thereafter .

Dosage Effects in Animal Models

In animal models, this compound has shown to be effective in improving the depressive symptoms of major depressive disorder when treated with daily doses in the 300 to 600 mg range .

Metabolic Pathways

This compound is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered this compound is excreted unchanged in urine . The complex parallel biotransformation pathways of this compound are mediated mainly by human cytochrome P450-3A .

Transport and Distribution

This compound is widely distributed in body tissues, including the central nervous system (CNS) . In humans, the volume of distribution of this compound ranges from 0.22 to 0.87 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nefazodone hydrochloride can be synthesized through the direct conversion of semicarbazide dihydrochloride into this compound hydrochloride. This process involves a reaction with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid . Another method involves the preparation of the this compound intermediate 2-phenoxyethylamine by reacting 2-phenoxyacetaldehyde with ammonia gas to obtain the corresponding imine, which is then reduced to obtain the target product .

Industrial Production Methods

The industrial production of this compound hydrochloride typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process involves the use of readily available materials and reagents, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Nefazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include ketoconazole, troleandomycin, and anti-P450-3A antibody for inhibiting specific metabolic pathways . The reactions typically occur under controlled conditions to ensure the formation of desired products.

Major Products Formed

The major products formed from the chemical reactions of this compound include hydroxythis compound, meta-chlorophenylpiperazine (mCPP), and triazoledione . These metabolites play a crucial role in the drug’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

Nefazodone is structurally similar to trazodone, another phenylpiperazine antidepressant. Other similar compounds include bupropion and duloxetine, which are used for treating depression and anxiety .

Uniqueness

This compound’s uniqueness lies in its combined actions as a serotonin antagonist and reuptake inhibitor, which distinguishes it from other antidepressants. Unlike selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), this compound has a lower risk of major cardiovascular toxicity and fewer side effects related to sleep disturbances .

Properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBKIVRKKCLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82752-99-6 (hydrochloride)
Record name Nefazodone [INN:BAN]
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DSSTOX Substance ID

DTXSID2023357
Record name Nefazodone
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Molecular Weight

470.0 g/mol
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Physical Description

Solid
Record name Nefazodone
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Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L
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Record name Nefazodone
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Mechanism of Action

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant.
Record name Nefazodone
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Color/Form

Crystals from 2-propanol/heptane

CAS No.

83366-66-9, 82752-99-6
Record name Nefazodone
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Record name Nefazodone
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Melting Point

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C
Record name Nefazodone
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Record name Nefazodone
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Synthesis routes and methods

Procedure details

Nefazodone and two processes for its preparation have) been described in Canadian Patent 1,198,436 and in PCT/EP93/03119 published May 26, 1994. The '436 patent relates to the preparation of 2-phenoxyalkyl-1,2,4 triazol-3-one derivatives Scheme 1 below depicts the two different methods described in the '436 patent. ##STR1## 5-Ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3-one, compound 1.3 is alkylated with 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, compound 1.5 in the presence of base to give nefazodone. Alternatively, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one, compound 1.4, is alkylated with 2-phenoxyethyl chloride in the presence of base to give nefazodone.
Name
3-[4-(3-chlorophenyl)-1-piperazinyl]propyl-5-ethyl-4H-1,2,4-triazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 1.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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